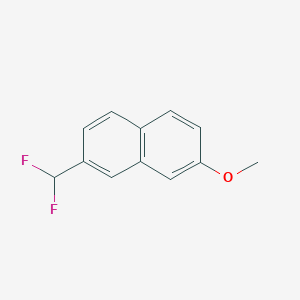
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with a methoxy group at the 7th position and a dimethyl substitution at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-nitroso.
Reduction: 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 7-Iodo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Applications De Recherche Scientifique
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol .
Uniqueness
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
7-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)7-6-12(14)10-8-9(15-3)4-5-11(10)13/h4-5,8,12H,6-7,14H2,1-3H3 |
Clé InChI |
UEIAEDNHFYUMCR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


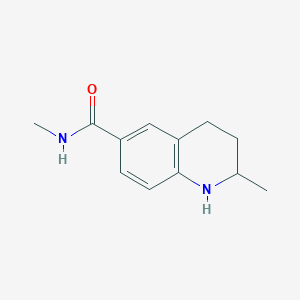
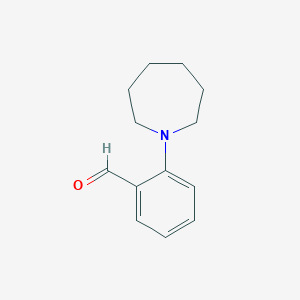


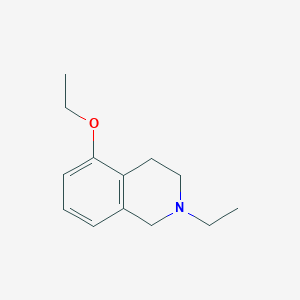
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
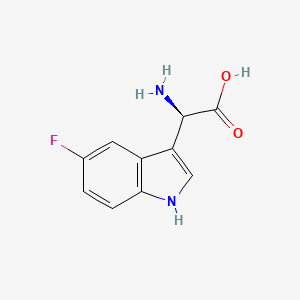
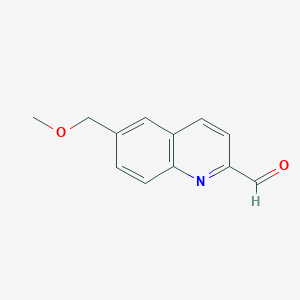
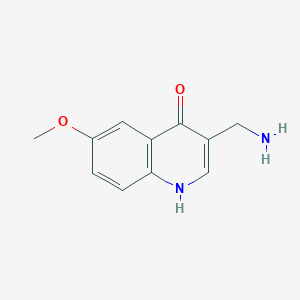
![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)

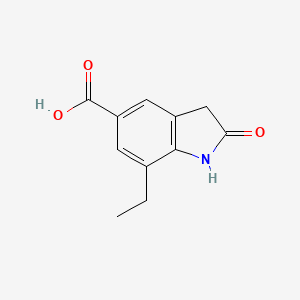
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
